molecular formula C19H18N2O4 B4660825 N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]-2-phenylacetamide

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]-2-phenylacetamide

Cat. No.: B4660825
M. Wt: 338.4 g/mol
InChI Key: MSUKCIWTBPCDLG-UHFFFAOYSA-N
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Description

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]-2-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring, a methoxyphenyl group, and a phenylacetamide moiety, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-25-16-12-14(21-18(23)9-10-19(21)24)7-8-15(16)20-17(22)11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUKCIWTBPCDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of succinic anhydride with ammonia to form 2,5-dioxopyrrolidin-1-yl. This intermediate is then reacted with 4-amino-2-methoxybenzoic acid to introduce the methoxyphenyl group. Finally, the phenylacetamide moiety is introduced through an amide coupling reaction with phenylacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific conditions used in industrial settings are often proprietary and tailored to the scale of production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl groups can produce a dihydroxy derivative.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes, leading to changes in cellular processes. For example, it has been shown to suppress cell growth and increase glucose uptake in certain cell lines . Additionally, it can modulate the activity of ion channels and receptors, contributing to its pharmacological effects .

Comparison with Similar Compounds

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]-2-phenylacetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]-2-phenylacetamide
Reactant of Route 2
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N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]-2-phenylacetamide

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